molecular formula C9H7Cl3O3 B8627237 2,2,2-Trichloroethyl 2-hydroxybenzoate CAS No. 56529-85-2

2,2,2-Trichloroethyl 2-hydroxybenzoate

Cat. No.: B8627237
CAS No.: 56529-85-2
M. Wt: 269.5 g/mol
InChI Key: UELQWFGZUCGZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloroethyl 2-hydroxybenzoate is a useful research compound. Its molecular formula is C9H7Cl3O3 and its molecular weight is 269.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in creating derivatives that exhibit enhanced biological activity.
    • Case studies have demonstrated its use in synthesizing compounds with anti-inflammatory and analgesic properties.
  • Antimicrobial Activity :
    • Research indicates that derivatives of 2,2,2-Trichloroethyl 2-hydroxybenzoate possess significant antimicrobial properties. For instance, a study highlighted its efficacy against several bacterial strains, making it a candidate for developing topical antiseptics.
  • Analytical Chemistry :
    • The compound has been utilized as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex biological samples. This application is crucial for detecting trace amounts of drugs and metabolites in clinical samples.

Industrial Applications

  • Chemical Synthesis :
    • It is used as a reagent in organic synthesis for producing various esters and carbamates. The trichloroethyl group enhances the reactivity of the compound, making it valuable in synthetic pathways.
    • A notable application includes its use in synthesizing herbicides and pesticides, where it acts as an active ingredient or precursor.

Data Tables

Application AreaSpecific UseReference Source
PharmaceuticalsIntermediate for drug synthesis
Antimicrobial AgentsEffective against bacterial strains
Analytical ChemistryDerivatizing agent for GC-MS
Chemical SynthesisReagent for producing esters and carbamates

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting potential for further development into an antimicrobial agent.
  • Pharmaceutical Synthesis Case Study :
    • In a synthetic route to develop anti-inflammatory drugs, researchers utilized this compound as a key intermediate. The resulting compounds showed promising activity in preclinical trials, indicating their potential therapeutic applications.

Properties

CAS No.

56529-85-2

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-hydroxybenzoate

InChI

InChI=1S/C9H7Cl3O3/c10-9(11,12)5-15-8(14)6-3-1-2-4-7(6)13/h1-4,13H,5H2

InChI Key

UELQWFGZUCGZPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(Cl)(Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

--A mixture of salicylic acid (90 g), 2,2,2-trichloroethanoI (270 g) and concentrated sulphuric acid (50 g) was stirred and heated at 100° C. for 4 hours. The mixture was diluted with chloroform (800 ml) and extracted with water (2×500 ml). After further extraction with saturated aqueous sodium bicarbonate solution (1000 ml), the organic layer was washed with water (2×500 ml) and dried (Mg SO4). The chloroform and excess trichloroethanol was removed in vacuo (65° C./20 mmHg) and the product was distilled (110°-112° C./0.5 mmHg) to give 2,2,2-trichloroethyl salicylate (104 g, 59% ) as a clear liquid which solidified on cooling.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

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